
2-(Trifluoromethyl)phenylboronic acid
Overview
Description
2-(Trifluoromethyl)phenylboronic acid is an organoboron compound characterized by a phenyl ring substituted with a boronic acid (-B(OH)₂) group at the ortho position and a trifluoromethyl (-CF₃) group. The trifluoromethyl group is a strong electron-withdrawing moiety, influencing the compound's electronic properties, solubility, and reactivity. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions to synthesize biaryls, pharmaceuticals, and functional materials . Its stability, ease of handling, and compatibility with diverse catalytic systems make it a valuable reagent in organic synthesis.
Preparation Methods
Grignard Reagent-Mediated Boronylation
Reaction Mechanism and Standard Protocol
The Grignard method involves reacting 2-(trifluoromethyl)phenylmagnesium bromide with trimethyl borate (B(OMe)₃) under anhydrous conditions. The magnesium-halogen exchange generates a highly nucleophilic aryl species, which attacks the electrophilic boron center. Subsequent hydrolysis yields the boronic acid .
Typical Reaction Conditions:
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Solvent: Tetrahydrofuran (THF) or diethyl ether
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Temperature: −78°C to 0°C (to control exothermicity)
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Workup: Acidic hydrolysis (HCl or H₂SO₄)
Table 1: Grignard Method Optimization
Parameter | Optimal Condition | Effect on Yield |
---|---|---|
Boronating Agent | Trimethyl borate | Higher electrophilicity |
Solvent | THF | Improved solubility |
Hydrolysis pH | 2–3 | Prevents boroxine formation |
The steric bulk of the trifluoromethyl group in the ortho position necessitates prolonged reaction times (8–12 hrs) to achieve complete conversion .
Miyaura Borylation Using Palladium Catalysts
Catalytic Cycle and Substrate Compatibility
Miyaura borylation employs bis(pinacolato)diboron (B₂Pin₂) and a palladium catalyst to convert 2-bromo-(trifluoromethyl)benzene into the target boronic acid. The Pd⁰/Pdᴵᴵ cycle facilitates oxidative addition and transmetallation .
Representative Protocol:
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Catalyst: Pd(dppf)Cl₂ (1–2 mol%)
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Base: KOAc (3 equiv)
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Solvent: 1,4-Dioxane (80°C, 12 hrs)
Table 2: Palladium Catalyst Screening
Catalyst | Solvent | Temp (°C) | Yield (%) |
---|---|---|---|
Pd(OAc)₂ | Toluene | 80 | 65 |
Pd(dppf)Cl₂ | Dioxane | 80 | 82 |
Pd(PPh₃)₄ | THF | 60 | 58 |
The electron-withdrawing trifluoromethyl group enhances oxidative addition kinetics but may necessitate higher catalyst loadings for sterically hindered substrates .
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
Industrial synthesis prioritizes safety and scalability using continuous flow reactors. A two-step process involves:
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Halogenation: Direct bromination of (trifluoromethyl)benzene.
Key Advantages:
Purification and Stabilization
Post-synthesis purification involves:
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Recrystallization: Ethyl acetate/hexane mixtures (mp 108–110°C)
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Chromatography: Silica gel with dichloromethane/methanol gradients
Boronic acids are prone to dehydration, forming boroxines. Stabilization strategies include:
Comparative Analysis of Synthetic Routes
Table 3: Method Efficacy and Limitations
Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
---|---|---|---|---|
Grignard | 60–75 | 90–95 | Moderate | High |
Miyaura Borylation | 70–85 | 95–99 | High | Moderate |
Industrial Flow | 80–90 | >97 | Very High | Low (CAPEX) |
The Miyaura method dominates academic and industrial settings due to superior yields and compatibility with sensitive substrates .
Mechanistic Insights and Substituent Effects
Steric and Electronic Considerations
The ortho-trifluoromethyl group induces steric hindrance, slowing transmetallation in cross-couplings. However, its strong electron-withdrawing nature accelerates oxidative addition in Pd-catalyzed routes .
Boron Triflate Intermediate
In Grignard protocols, transient boron triflate (Ar-B(OMe)₂⁺) forms, which hydrolyzes to the boronic acid. NMR studies confirm this intermediate’s role in boroxine formation if hydrolysis is incomplete .
Chemical Reactions Analysis
Types of Reactions: 2-(Trifluoromethyl)phenylboronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or water.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions include various aryl and heteroaryl derivatives, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
Organic Synthesis
Key Role in Synthesis:
- This compound serves as a crucial building block in the synthesis of diverse organic molecules, particularly in pharmaceuticals and agrochemicals. The trifluoromethyl group is known to enhance biological activity, making the resulting compounds more effective .
Suzuki-Miyaura Cross-Coupling Reactions:
- This compound is commonly employed in Suzuki-Miyaura reactions, which are vital for forming carbon-carbon bonds. This application is particularly important in the pharmaceutical industry for producing complex organic compounds .
Medicinal Chemistry
Enzyme Inhibition:
- Researchers utilize this boronic acid in designing inhibitors for various enzymes, especially proteases. Its ability to form reversible covalent bonds allows it to effectively inhibit enzyme activity, which is critical in drug discovery .
Antimicrobial Activity:
- Studies have shown that derivatives of this compound exhibit antimicrobial properties. For instance, 5-trifluoromethyl-2-formyl phenylboronic acid has demonstrated moderate activity against Candida albicans and higher activity against Aspergillus niger and Bacillus cereus, suggesting potential applications in treating infections .
Material Science
Development of Advanced Materials:
- The compound is also used in creating advanced materials, including polymers and coatings. Its properties contribute to improved durability and chemical resistance, making it suitable for various industrial applications .
Analytical Chemistry
Sensors and Assays:
- In analytical chemistry, this compound is utilized to develop sensors and analytical methods for detecting specific biomolecules. It enhances the sensitivity and selectivity of assays, which is crucial for clinical diagnostics .
Case Studies
Mechanism of Action
The mechanism by which 2-(Trifluoromethyl)phenylboronic acid exerts its effects is primarily through its role as a reactant in Suzuki-Miyaura coupling reactions. The compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. This process involves the transfer of the trifluoromethylphenyl group from the boronic acid to the palladium center, which then couples with an electrophilic partner .
Comparison with Similar Compounds
Substituent Position and Steric/Electronic Effects
The position of the trifluoromethyl group on the phenyl ring significantly impacts reactivity and steric hindrance:
- 2-(Trifluoromethyl)phenylboronic Acid (Ortho-CF₃) : The ortho-substituted CF₃ group introduces steric hindrance near the boronic acid moiety, which can reduce reaction efficiency in cross-couplings. For example, in Suzuki-Miyaura reactions, yields for ortho-CF₃ derivatives (e.g., 42% in biphenyl synthesis) are often lower compared to para-substituted analogs due to steric clashes with catalysts .
- 4-(Trifluoromethyl)phenylboronic Acid (Para-CF₃): The para-CF₃ group minimizes steric hindrance, enabling higher yields (e.g., 95% in triazole-phenol synthesis) in cross-couplings. The electron-withdrawing effect enhances the electrophilicity of the boronic acid, accelerating transmetallation steps .
Table 1: Substituent Position and Reaction Efficiency
Influence of Additional Functional Groups
The presence of auxiliary functional groups modifies physicochemical and biological properties:
- 5-Trifluoromethyl-2-formylphenylboronic Acid: The formyl (-CHO) group increases electrophilicity and enables participation in condensation reactions. This compound exhibits notable antimicrobial activity, attributed to synergistic effects between CF₃ and CHO groups .
- 2-Methyl-4-(Trifluoromethyl)phenylboronic Acid : The methyl group enhances lipophilicity, improving solubility in organic solvents. This derivative is used in materials science for its stability under thermal stress .
- Chloro-Substituted Analogs (e.g., 4-Chloro-2-(trifluoromethyl)phenylboronic Acid) : Chlorine introduces additional electron withdrawal, further activating the boronic acid for nucleophilic reactions. However, chlorine may increase toxicity, limiting biological applications .
Table 2: Functional Group Effects
Physicochemical Properties
- Solubility : Trifluoromethyl groups reduce solubility in polar solvents (e.g., water) due to increased hydrophobicity. Derivatives with methoxymethoxy groups (e.g., 2-(methoxymethoxy)-5-CF₃-phenylboronic acid) exhibit improved aqueous solubility .
- Volatility : Unsubstituted phenylboronic acids show higher volatility, while trifluoromethylated analogs are less volatile but provide stronger ECD signals in gas chromatography .
- Thermal Stability: Thermogravimetric analysis (TGA) reveals that CF₃-substituted boronic acids decompose at higher temperatures (~250°C) compared to non-fluorinated analogs .
Biological Activity
2-(Trifluoromethyl)phenylboronic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a trifluoromethyl group (-CF₃) attached to a phenyl ring, along with a boronic acid functional group. Its molecular formula is , with a molecular weight of approximately 195.93 g/mol. The trifluoromethyl group enhances the compound's lipophilicity and may influence its interaction with biological membranes, potentially impacting its biological activity.
Synthesis
The synthesis of this compound typically involves the following methods:
- Borylation Reactions : Utilizing boron reagents in the presence of transition metal catalysts (e.g., palladium) to introduce the boronic acid group onto the aromatic ring.
- Functional Group Transformations : Starting from commercially available trifluoromethylated phenols or anilines, followed by reactions that introduce the boronic acid functionality.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity against various bacterial and fungal strains. For instance:
- Antibacterial Activity : The compound has shown effectiveness against Gram-positive bacteria such as Bacillus cereus and Gram-negative bacteria like Escherichia coli. In vitro studies determined Minimum Inhibitory Concentration (MIC) values, revealing that it possesses moderate antibacterial properties, particularly against Bacillus cereus with MIC values lower than those of some standard antibiotics like streptomycin .
- Antifungal Activity : The compound also demonstrates antifungal activity against strains such as Candida albicans and Aspergillus niger. In vitro tests indicated that at higher concentrations, it could completely inhibit the growth of these fungi .
The mechanism through which this compound exerts its biological effects is believed to involve interactions with specific biological targets, such as enzymes or receptors implicated in microbial growth. Studies utilizing techniques like surface plasmon resonance have been employed to assess binding affinities and thermodynamic profiles . The trifluoromethyl group may enhance the compound's ability to penetrate cell membranes, facilitating its antimicrobial action.
Case Studies
- Study on Antimicrobial Activity : A study published in Molecules examined the antimicrobial efficacy of various phenylboronic acids, including derivatives of this compound. Results showed that this compound had a significant inhibitory effect on both bacterial and fungal strains, suggesting its potential as a lead compound in drug development .
- In Vivo Efficacy : In vivo studies have been conducted to evaluate the therapeutic potential of this compound in animal models. These studies aim to establish pharmacokinetic profiles and assess toxicity levels when administered at therapeutic doses.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
Compound Name | Unique Features | Antimicrobial Activity |
---|---|---|
4-Formyl-2-(trifluoromethyl)phenylboronic acid | Contains an aldehyde group | Moderate antibacterial and antifungal activity |
5-Trifluoromethyl-2-formylphenylboronic acid | Different substitution pattern | Similar activity profile |
4-Trifluoromethylphenylboronic acid | Lacks formyl group | Primarily focused on boron reactivity |
The presence of both the formyl and trifluoromethyl groups in related compounds enhances their reactivity and potential applications compared to their analogs .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(trifluoromethyl)phenylboronic acid?
Methodological Answer: this compound is typically synthesized via Miyaura borylation, starting from the corresponding brominated trifluoromethylbenzene derivatives. The reaction involves palladium-catalyzed coupling with bis(pinacolato)diboron or other boronating agents under mild conditions (e.g., THF, 60–80°C). Key steps include:
- Bromine-lithium exchange followed by treatment with trimethyl borate .
- Optimization of steric effects by adjusting reaction time and temperature to prevent protodeboronation .
Q. How is this compound characterized spectroscopically?
Methodological Answer:
- NMR Spectroscopy: B and F NMR are critical for confirming boronic acid formation and trifluoromethyl group integrity. For example, B NMR shows a peak near 30 ppm for boronic acids, while F NMR confirms the CF substituent .
- Infrared (IR) Spectroscopy: B-O stretching vibrations appear at ~1340 cm, and OH bending from boronic acid at ~3200 cm .
- DFT Calculations: Used to predict vibrational modes and electronic properties, validated against experimental data .
Advanced Research Questions
Q. How does steric hindrance from the trifluoromethyl group affect Suzuki-Miyaura coupling efficiency?
Methodological Answer: The ortho-trifluoromethyl group introduces steric bulk, reducing coupling efficiency. For example:
- Catalyst Selection: PdCl(dppf) underperforms compared to S-Phos ligands, which better accommodate steric demands .
- Substituent Positioning: Reactions with this compound yield lower product formation (37–51%) compared to para-substituted analogs due to hindered Pd coordination .
Table 1: Steric Effects on Cross-Coupling Yields
Boronic Acid Partner | Catalyst | Yield (%) | Reference |
---|---|---|---|
2-Methoxyphenyl | PdCl(dppf) | 43 | |
2-(Trifluoromethyl)phenyl | PdCl(dppf) | Failed | |
2-(Trifluoromethyl)phenyl | S-Phos/Pd | 51 |
Q. What factors influence the hydrolytic stability of this compound?
Methodological Answer:
- pH Sensitivity: Rapid protodeboronation occurs in alkaline conditions (pH > 8). Stability improves in acidic or neutral media .
- Storage Recommendations: Store at 0–6°C in anhydrous solvents (e.g., THF) to minimize hydrolysis .
- Solvent Effects: Chloroform and acetone enhance stability compared to water, as shown by solvation free energy calculations .
Q. How does this compound function as a catalyst in direct amide bond formation?
Methodological Answer:
- Mechanism: The boronic acid forms a monoacyloxyboronate intermediate with carboxylic acids, activating the carbonyl for nucleophilic attack by amines. The CF group stabilizes the transition state via electron-withdrawing effects .
- Kinetic Analysis: Ortho-substituted analogs (e.g., 2-CF) show higher catalytic activity (TOF up to 12 h) due to reduced Lewis basicity of halogens adjacent to boron .
Table 2: Catalytic Efficiency in Amidation Reactions
Catalyst Structure | Reaction Temp (°C) | TOF (h) | Reference |
---|---|---|---|
2-(Trifluoromethyl)phenyl | 25 | 12 | |
4-(Trifluoromethyl)phenyl | 25 | 8 | |
Phenylboronic Acid | 25 | 3 |
Q. How can computational methods aid in optimizing reaction pathways for this compound?
Methodological Answer:
- DFT Studies: B3LYP/6-31G(d,p) calculations predict reaction energetics and transition states. For example, CF groups lower the activation energy for amidation by 5–7 kcal/mol compared to H substituents .
- Solvent Modeling: CPCM simulations in dichloromethane correlate with experimental yields, guiding solvent selection .
Q. What analytical challenges arise in quantifying this compound in complex mixtures?
Methodological Answer:
- LC-MS/MS: Use negative ion mode with MRM transitions (e.g., m/z 205 → 159 for boronate adducts) .
- Isotopic Labeling: O-labeled analogs help distinguish hydrolysis products during quantification .
Q. How do electronic effects of the trifluoromethyl group influence binding in supramolecular systems?
Methodological Answer:
Properties
IUPAC Name |
[2-(trifluoromethyl)phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BF3O2/c9-7(10,11)5-3-1-2-4-6(5)8(12)13/h1-4,12-13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNSBEPKGFVENFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1C(F)(F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370276 | |
Record name | 2-(Trifluoromethyl)phenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60370276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1423-27-4 | |
Record name | 2-Trifluoromethylphenylboronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1423-27-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Trifluoromethyl)phenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60370276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Trifluoromethyl)benzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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